molecular formula C23H32F4N2O6S2 B556906 2,3,5,6-Tetrafluorophenyl 4,5-bis((((1-ethoxyethyl)thio)acetyl)amino)pentanoate CAS No. 125488-70-2

2,3,5,6-Tetrafluorophenyl 4,5-bis((((1-ethoxyethyl)thio)acetyl)amino)pentanoate

Cat. No. B556906
M. Wt: 572.6 g/mol
InChI Key: UFSIKVGARWRNPQ-UHFFFAOYSA-N
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Description

The compound “2,3,5,6-Tetrafluorophenyl 4,5-bis((((1-ethoxyethyl)thio)acetyl)amino)pentanoate” is a complex organic molecule. It contains a tetrafluorophenyl group, which is a phenyl ring with four fluorine atoms attached . It also contains ethoxyethylthio acetyl amino groups and a pentanoate ester .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the ethoxyethylthio acetyl amino groups and the attachment of these groups to the pentanoate core. The tetrafluorophenyl group could be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular formula of this compound is C23H32F4N2O6S2, and its molecular weight is 572.6 g/mol . The structure includes a phenyl ring with four fluorine substitutions, two ethoxyethylthio acetyl amino groups, and a pentanoate ester .


Chemical Reactions Analysis

The compound contains several functional groups that could participate in chemical reactions. The ethoxyethylthio acetyl amino groups could undergo reactions with electrophiles, and the ester group could undergo hydrolysis or transesterification reactions .


Physical And Chemical Properties Analysis

The compound is likely to be a solid under normal conditions . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.

properties

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 4,5-bis[[2-(1-ethoxyethylsulfanyl)acetyl]amino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32F4N2O6S2/c1-5-33-13(3)36-11-18(30)28-10-15(29-19(31)12-37-14(4)34-6-2)7-8-20(32)35-23-21(26)16(24)9-17(25)22(23)27/h9,13-15H,5-8,10-12H2,1-4H3,(H,28,30)(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSIKVGARWRNPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)SCC(=O)NCC(CCC(=O)OC1=C(C(=CC(=C1F)F)F)F)NC(=O)CSC(C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32F4N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40925147
Record name N,N'-[5-Oxo-5-(2,3,5,6-tetrafluorophenoxy)pentane-1,2-diyl]bis{2-[(1-ethoxyethyl)sulfanyl]ethanimidic acid}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40925147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tbemp

CAS RN

125488-70-2
Record name 2,3,5,6-Tetrafluorophenyl 4,5-bis-S-(1-ethoxyethyl)mercaptoacetamidopentanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125488702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-[5-Oxo-5-(2,3,5,6-tetrafluorophenoxy)pentane-1,2-diyl]bis{2-[(1-ethoxyethyl)sulfanyl]ethanimidic acid}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40925147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5,6-TETRAFLUOROPHENYL 4,5-BIS-S-(1-ETHOXYETHYL)THIOACETOAMIDOPENTANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ME0W921VMP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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